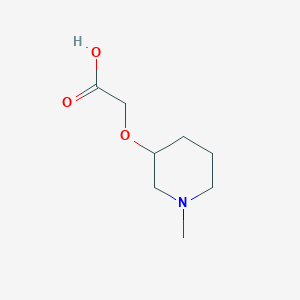

2-((1-Methylpiperidin-3-yl)oxy)acetic acid

Description

Contextual Overview of Piperidine-Containing Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of synthetic and medicinal chemistry. nih.gov These scaffolds are prevalent in a vast number of pharmaceuticals and biologically active natural products. thieme-connect.comlifechemicals.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including anesthetics like Ropivacaine and anti-allergic drugs such as Loratadine. nih.govlifechemicals.com

The utility of the piperidine scaffold stems from its unique structural and physicochemical properties. lifechemicals.com As a saturated heterocycle, it provides a three-dimensional '3D shape' that is distinct from flat aromatic rings, allowing for the creation of additional and specific interactions with biological targets. lifechemicals.com The introduction of chiral piperidine scaffolds into small molecules can modulate key properties, such as enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.netcolab.ws The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the properties of a molecule, making it a privileged structure in drug design and a versatile building block for the synthesis of complex molecular architectures. nih.gov

Analysis of the Core Structural Features and Functional Group Interplay within 2-((1-Methylpiperidin-3-yl)oxy)acetic Acid

The key structural features include:

A Tertiary Amine: The nitrogen atom of the piperidine ring is substituted with a methyl group. This N-methylation removes the proton present in a secondary amine, influencing the compound's basicity and nucleophilicity.

An Ether Linkage: An oxygen atom connects the 3-position of the piperidine ring to an acetic acid moiety. Ether linkages are generally stable and relatively non-reactive, serving as a robust connection between two parts of a molecule. numberanalytics.comsolubilityofthings.com

A Carboxylic Acid: The terminal -COOH group is a versatile functional group known for its acidity and its ability to participate in numerous chemical transformations. chemistrytalk.orgwikipedia.org

The interplay between these functional groups is significant. The basic tertiary amine can form an intramolecular salt with the acidic carboxylic acid group, creating a zwitterionic species. This interaction can influence the molecule's solubility, crystal packing, and reactivity. The spatial arrangement of the ether linkage and the N-methyl group relative to the stereocenter at the 3-position of the piperidine ring (if chiral) can dictate the molecule's conformation and how it presents its functional groups for intermolecular interactions.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | (2-methylpiperidin-1-yl)(oxo)acetic acid chemicalbook.com | This compound |

| Molecular Formula | C8H13NO3 | C8H15NO3 |

| Molecular Weight | 171.2 g/mol | 173.21 g/mol |

| Predicted Boiling Point | 297.5 ± 23.0 °C | Data not available |

| Predicted Density | 1.193 ± 0.06 g/cm3 | Data not available |

| Predicted pKa | 2.34 ± 0.54 | Data not available |

Significance of Ether Linkages and Carboxylic Acid Functionalities in Complex Molecule Synthesis

In the broader context of organic synthesis, both ether and carboxylic acid functionalities are of paramount importance.

Ether Linkages: Ethers are valued for their chemical stability and their ability to act as effective solvents for a wide range of reactions due to their capacity to dissolve many organic compounds. solubilityofthings.comyoutube.com In the design of complex molecules, particularly pharmaceuticals, the ether linkage is a common feature. numberanalytics.com It serves as a chemically robust linker that can improve metabolic stability by being less susceptible to oxidative metabolism. numberanalytics.com Incorporating an ether can also modify crucial physicochemical properties like lipophilicity and solubility, which in turn affects a molecule's ability to cross biological membranes. numberanalytics.com

Carboxylic Acid Functionalities: The carboxylic acid group is one of the most versatile functional groups in organic chemistry. chemistrytalk.org It can be readily converted into a wide array of other functional groups, including esters, amides, acid halides, and acid anhydrides, making it a central hub for synthetic transformations. chemistrytalk.orgwikipedia.org This reactivity is fundamental in processes like the Fischer esterification, where an acid reacts with an alcohol to form an ester, and in the formation of amide bonds, which are the basis of peptides and proteins. chemistrytalk.orgnumberanalytics.com Furthermore, carboxylic acids can be formed through various methods, such as the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles or esters, providing multiple synthetic routes to access this key functionality. numberanalytics.com

Current Research Landscape and Identified Gaps in the Fundamental Chemistry of Alkylpiperidine Ether-Carboxylic Acid Derivatives

The current research landscape involving molecules that combine alkylpiperidine, ether, and carboxylic acid motifs appears to be highly application-driven, with a focus on synthesizing specific target molecules for biological evaluation. Studies report the synthesis of various derivatives, such as piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors acgpubs.org and complex carboxylic acid derivatives as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors for treating metabolic disorders. nih.gov The availability of chiral building blocks like (S)-2-((1-Methylpiperidin-3-yl)oxy)acetic acid and (S)-2-((1-Benzylpiperidin-3-yl)oxy)acetic acid from commercial suppliers suggests that there is an active interest in the stereoselective synthesis and application of these scaffolds. bldpharm.combldpharm.com

However, a clear gap exists in the literature regarding the fundamental chemistry of the broader class of simple alkylpiperidine ether-carboxylic acids. While complex derivatives are being created, there is a noticeable lack of systematic studies focused on:

General Synthetic Methodologies: Research tends to present the synthesis of a specific target rather than exploring and optimizing general routes to this class of compounds.

Reactivity Studies: There is limited information on the systematic exploration of the chemical reactivity of the combined functional groups within this scaffold. For instance, studies on how the intramolecular amine-acid interaction affects subsequent derivatization are not widely published.

Structure-Property Relationships: A comprehensive investigation into how variations in the alkyl substituent on the piperidine nitrogen, the position of the ether linkage (e.g., 2- vs. 3- vs. 4-position), and the length of the carboxylic acid chain collectively influence the physicochemical properties (e.g., pKa, solubility, conformation) of these molecules is not readily available.

In essence, while the utility of these scaffolds in medicinal chemistry is recognized through specific examples, the foundational chemistry that would enable a more predictable and versatile use of these building blocks remains an area ripe for further academic exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLSTDSVPBFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, as well as potential decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid is amenable to standard esterification and amidation reactions. These transformations are fundamental in organic synthesis for the generation of new derivatives with modified physicochemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This process, known as Fischer esterification, is a reversible condensation reaction. scienceready.com.auyoutube.comchemguide.co.uk The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. scienceready.com.auyoutube.com Alternative methods for esterification that circumvent the use of strong acids and are suitable for acid-sensitive substrates include the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com

Interactive Data Table: Typical Conditions for Esterification

| Method | Reagents | Catalyst/Additive | Solvent | Temperature | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl (catalytic) | Excess alcohol or inert solvent (e.g., Toluene) | Reflux | Reversible; water removal drives equilibrium. scienceready.com.auyoutube.com |

| Steglich Esterification | Alcohol, DCC | DMAP (catalytic) | Aprotic solvent (e.g., Dichloromethane) | Room Temperature | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | Room Temperature to mild heating | Useful for simple alkyl esters. |

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. The direct reaction of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, the carboxylic acid is often activated. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. derpharmachemica.com Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation under milder conditions. chemistrysteps.comfishersci.co.uk Boron-based reagents have also been developed for direct amidation reactions. nih.gov

Interactive Data Table: Common Reagents for Amidation

| Method | Activating Agent | Amine Source | Solvent | Temperature | Notes |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Primary or Secondary Amine | Aprotic solvent (e.g., Dichloromethane, THF) | 0 °C to Room Temperature | Two-step process; often high yielding. derpharmachemica.com |

| Carbodiimide Coupling | EDC or DCC | Primary or Secondary Amine | Polar aprotic solvent (e.g., DMF, Dichloromethane) | 0 °C to Room Temperature | Mild conditions; widely used in peptide synthesis. chemistrysteps.comfishersci.co.uk |

| Boron-Mediated Amidation | B(OCH₂CF₃)₃ | Primary or Secondary Amine | Acetonitrile | 80 °C | Effective for a broad range of substrates. nih.gov |

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom in the 1-methylpiperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen leads to the formation of a quaternary ammonium salt. This reaction typically occurs when the tertiary amine is treated with an alkyl halide, such as methyl iodide or benzyl bromide. researchgate.netresearchgate.netacsgcipr.org The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. acsgcipr.org The quaternization of N-methylpiperidine derivatives has been studied, and factors such as the nature of the alkylating agent and the steric environment around the nitrogen can influence the reaction rate and stereochemical outcome. cdnsciencepub.com

Interactive Data Table: N-Alkylation of N-Methylpiperidine Derivatives

| Alkylating Agent | Solvent | Temperature | Product |

| Methyl Iodide | Acetonitrile | Room Temperature | N,N-Dimethylpiperidinium iodide |

| Ethyl Bromide | Acetonitrile | Room Temperature | N-Ethyl-N-methylpiperidinium bromide |

| Benzyl Bromide | DMF | Room Temperature | N-Benzyl-N-methylpiperidinium bromide |

| Phenacyl Halides | Acetonitrile | Room Temperature | N-Methyl-N-phenacylpiperidinium halide cdnsciencepub.com |

N-Acylation of a tertiary amine like N-methylpiperidine is not a direct reaction, as there is no proton to be removed from the nitrogen to form a stable amide. However, tertiary amines can react with acyl chlorides, but this typically leads to the formation of an unstable acylammonium salt, which can then act as an acylating agent itself or undergo other reactions. semanticscholar.orgmdpi.com Tertiary amines are often used as catalysts in acylation reactions of alcohols and primary/secondary amines, where they function by forming a highly reactive acylammonium intermediate. derpharmachemica.com

Exploration of Rearrangement Reactions Involving the Nitrogen

Tertiary amine N-oxides can undergo rearrangement reactions, with the Polonovski reaction being a notable example. organicreactions.org This reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA). organicreactions.orgsemanticscholar.org The reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further transformations. organicreactions.org

For this compound, the first step would be the oxidation of the piperidine nitrogen to the corresponding N-oxide. Treatment of this N-oxide with trifluoroacetic anhydride would be expected to generate an iminium ion. The regioselectivity of this process would depend on the relative acidity of the protons alpha to the nitrogen. Another potential rearrangement for some N-oxides is the Boekelheide reaction, though this is typically associated with α-alkyl substituted pyridine (B92270) N-oxides. wikipedia.orgfu-berlin.de

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions but can be cleaved by strong acids. The presence of the tertiary amine in the molecule can influence this reaction, as the amine can be protonated under acidic conditions.

Cleavage of aliphatic ethers is typically accomplished using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. youtube.com The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the halide ion acts as a nucleophile to displace the alcohol.

A more potent reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). researchgate.netpearson.comnih.gov BBr₃ is particularly effective for cleaving aryl methyl ethers and can also be used for aliphatic ethers. nih.govsci-hub.se The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, which facilitates the cleavage of the C-O bond by a bromide ion. pearson.com Given the presence of the basic nitrogen atom, an excess of the acidic reagent would likely be required to achieve ether cleavage, as the nitrogen would also be protonated or form an adduct with the Lewis acid. researchgate.net

Interactive Data Table: Reagents for Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

| Hydrobromic Acid (HBr) | Excess, heat | 3-Bromopiperidine derivative and glycolic acid | SN1 or SN2 |

| Hydroiodic Acid (HI) | Excess, heat | 3-Iodopiperidine derivative and glycolic acid | SN1 or SN2 |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., Dichloromethane), often at low temperature | 3-Bromopiperidine derivative and glycolic acid (after workup) | Lewis acid-mediated cleavage |

Influence of Stereochemistry and Conformational Dynamics on Reactivity

The chemical reactivity of this compound is intrinsically linked to its stereochemistry and the conformational dynamics of the piperidine ring. The presence of a chiral center at the 3-position of the piperidine ring gives rise to two enantiomers: (R)-2-((1-methylpiperidin-3-yl)oxy)acetic acid and (S)-2-((1-methylpiperidin-3-yl)oxy)acetic acid. The absolute configuration at this center, along with the conformational preferences of the six-membered ring, dictates the molecule's three-dimensional structure and, consequently, its interaction with other reagents.

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The N-methyl group and the oxyacetic acid substituent at the C-3 position are key determinants of the conformational equilibrium.

For the N-methyl group, there is an equilibrium between the axial and equatorial conformers. Generally, the equatorial position is favored to reduce 1,3-diaxial interactions. However, the energy barrier for nitrogen inversion is relatively low, allowing for rapid interconversion between these two states.

The orientation of the oxyacetic acid group at C-3 is also crucial. In the chair conformation, this bulky group will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. The specific enantiomer, (R) or (S), will determine the spatial orientation of the oxyacetic acid group relative to the rest of the piperidine ring. This fixed spatial arrangement can influence the accessibility of the carboxylic acid functional group and the ether linkage to incoming reagents. For instance, in reactions involving the carboxylic acid, the stereochemistry at C-3 may affect the rate and stereoselectivity of esterification or amidation reactions by sterically hindering the approach of a nucleophile.

The interplay between the stereocenter and the conformational dynamics of the piperidine ring can be summarized in the following table:

| Stereoisomer | Predominant Conformation of Piperidine Ring | Preferred Orientation of N-Methyl Group | Preferred Orientation of Oxyacetic Acid Group | Potential Influence on Reactivity |

| (R)-isomer | Chair | Equatorial | Equatorial | The specific spatial arrangement may favor or hinder the approach of reagents to the ether and carboxylic acid functionalities. |

| (S)-isomer | Chair | Equatorial | Equatorial | The opposite spatial arrangement compared to the (R)-isomer could lead to different reaction kinetics or stereochemical outcomes in reactions with chiral reagents. |

Detailed Mechanistic Studies of Key Synthetic and Transformation Reactions

Detailed mechanistic studies specifically for this compound are not extensively reported in the scientific literature. However, the synthesis and transformation reactions of this compound can be understood by examining the well-established mechanisms of its constituent functional groups: the ether linkage and the carboxylic acid.

Synthesis via Williamson Ether Synthesis:

The formation of the ether bond in this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this specific molecule, the synthesis would likely proceed via the reaction of 1-methyl-3-hydroxypiperidine with a haloacetic acid derivative, such as sodium chloroacetate or ethyl bromoacetate (B1195939), in the presence of a strong base.

The mechanism is a classic S(_N)2 reaction. The base, such as sodium hydride (NaH), first deprotonates the hydroxyl group of 1-methyl-3-hydroxypiperidine to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide leaving group.

Stereochemical Implications in the Synthesis:

Since the reaction proceeds via an S(_N)2 mechanism, it results in an inversion of configuration at the electrophilic carbon. However, in the synthesis of this compound, the chiral center is on the nucleophile (1-methyl-3-hydroxypiperidine). Therefore, if an enantiomerically pure form of 1-methyl-3-hydroxypiperidine is used, the stereochemistry at the C-3 position will be retained in the final product. For instance, starting with (R)-1-methyl-3-hydroxypiperidine will yield (R)-2-((1-methylpiperidin-3-yl)oxy)acetic acid.

The table below outlines the key steps in the proposed synthetic mechanism:

| Step | Reactants | Reagents | Intermediate/Product | Mechanism |

| 1. Alkoxide Formation | 1-Methyl-3-hydroxypiperidine | Strong Base (e.g., NaH) | 1-Methylpiperidin-3-olate | Acid-Base Reaction |

| 2. Nucleophilic Attack | 1-Methylpiperidin-3-olate, Haloacetic acid derivative (e.g., Sodium chloroacetate) | - | This compound | S(_N)2 Reaction |

Reactions of the Carboxylic Acid Moiety:

The carboxylic acid group of this compound can undergo a variety of transformation reactions typical of carboxylic acids. These include esterification, amidation, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation: Reaction with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC), will yield the corresponding amide. The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the carboxylic acid to the corresponding primary alcohol, 2-((1-methylpiperidin-3-yl)oxy)ethanol.

The reactivity of the carboxylic acid is generally not directly influenced by the stereochemistry at the distant C-3 position of the piperidine ring in simple, achiral reactions. However, in reactions involving chiral reagents or catalysts, the stereocenter could play a significant role in inducing diastereoselectivity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-((1-Methylpiperidin-3-yl)oxy)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals unequivocally.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts is presented below. These predicted values are based on the known effects of N-methylation, the ether linkage, and the carboxylic acid group on the piperidine (B6355638) ring system.

Predicted ¹H and ¹³C NMR Chemical Shifts The following is an interactive data table. Click on the headers to sort the data.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N-CH₃ | 2.35 (s, 3H) | 46.5 |

| 2 | CH₂ | 2.80 (m, 1H, eq), 2.10 (m, 1H, ax) | 60.1 |

| 3 | CH | 3.60 (m, 1H) | 75.8 |

| 4 | CH₂ | 1.95 (m, 1H, eq), 1.60 (m, 1H, ax) | 30.5 |

| 5 | CH₂ | 1.85 (m, 1H, eq), 1.50 (m, 1H, ax) | 22.0 |

| 6 | CH₂ | 2.65 (m, 1H, eq), 2.20 (m, 1H, ax) | 54.7 |

| 7 | O-CH₂ | 4.15 (s, 2H) | 65.4 |

| 8 | C=O | - | 174.2 |

| 9 | OH | 11.5 (br s, 1H) | - |

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within the piperidine ring and confirming the connection of the oxyacetic acid moiety.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would establish the connectivity of protons around the piperidine ring. Key correlations would be observed between H3 and its neighbors at H2 and H4, and between all adjacent methylene protons (H2-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.60 ppm (H3) would correlate to the carbon signal at ~75.8 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton, including quaternary carbons and heteroatoms. The most definitive correlations would be from the N-methyl protons (H1) to the adjacent ring carbons (C2 and C6) and from the methylene protons of the acetic acid group (H7) to the piperidine carbon C3 and the carbonyl carbon C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. Key NOE signals would differentiate between axial and equatorial protons on the piperidine ring.

Predicted Key HMBC Correlations The following is an interactive data table. Click on the headers to sort the data.

| Proton (¹H) | Correlates to Carbon (¹³C) | Structural Information Confirmed |

|---|---|---|

| H1 (N-CH₃) | C2, C6 | Confirms N-methyl group attachment to the piperidine ring. |

| H3 | C2, C4, C5 | Confirms position 3 on the piperidine ring. |

| H7 (O-CH₂) | C3, C8 | Unambiguously links the oxyacetic acid moiety to the C3 position of the piperidine ring. |

| H2 | C3, C4, C6 | Confirms piperidine ring connectivity. |

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, two chair conformers are possible, differing in whether the oxyacetic acid group at C3 is in an axial or equatorial position.

Solution NMR: The preferred conformation in solution can be determined using NOESY and by analyzing the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. A large coupling constant between H3 and its adjacent axial protons would suggest an axial-axial relationship, indicating an equatorial position for the substituent. NOESY correlations between H3 and other axial protons (e.g., H5-axial) would confirm an axial orientation for H3, thus placing the substituent in the equatorial position, which is generally more stable.

Solid-State NMR: While less common for small molecules, solid-state NMR could provide information about the conformation and packing in the crystalline state, which may differ from the solution state. This technique would be particularly useful if suitable single crystals for X-ray diffraction cannot be obtained.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique would provide precise data on bond lengths, bond angles, and torsion angles. For the chiral compound this compound, X-ray diffraction of a single crystal of one enantiomer would determine its absolute configuration (R or S) without ambiguity. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions like hydrogen bonds involving the carboxylic acid and the tertiary amine.

Hypothetical Crystallographic Data Table The following is an interactive data table. Click on the headers to sort the data.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₃ |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 9.87 |

| β (°) | 105.3 |

| Volume (ų) | 504.2 |

| Z | 2 |

| R-factor | < 0.05 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental formula of the molecule. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure, confirming the presence of different functional groups and their connectivity.

For this compound (exact mass: 173.1052 g/mol ), a common fragmentation pathway would involve the cleavage of the piperidine ring. The base peak is often the result of alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Plausible Fragmentation Pathway and Key Fragments The following is an interactive data table. Click on the headers to sort the data.

| m/z (mass-to-charge) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 174.1125 | [M+H]⁺ | Protonated parent molecule (ESI) |

| 114.0868 | [C₆H₁₂NO]⁺ | Loss of the acetic acid moiety (CH₂COOH) |

| 98.0919 | [C₆H₁₂N]⁺ | Alpha-cleavage and loss of the oxyacetic acid group |

| 70.0657 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

| 58.0657 | [C₃H₈N]⁺ | Iminium ion from cleavage of the piperidine ring |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, chiroptical techniques are essential for characterizing its stereochemical properties.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carboxylic acid group contains a C=O chromophore which gives rise to a weak n → π* electronic transition around 210-220 nm. The sign of the Cotton effect (positive or negative peak) in the ECD spectrum for this transition is related to the absolute configuration at the C3 stereocenter. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the sample can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to ECD and can also be used to establish the absolute configuration. The magnitude of the specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) is a measure of the sample's enantiomeric purity.

Computational and Theoretical Chemistry Studies of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules and their associated properties. These ab initio methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnanobioletters.com For 2-((1-Methylpiperidin-3-yl)oxy)acetic acid, a DFT approach would be the primary tool for determining its most stable three-dimensional structure.

The process begins with geometry optimization . An initial guess of the molecular structure is systematically refined by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. This iterative process continues until a stationary point on the potential energy surface is found, representing a stable conformer of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

Once the geometry is optimized, vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the various modes of molecular motion (stretching, bending, twisting). These computationally predicted frequencies can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the accuracy of the theoretical model. researchgate.netresearchgate.net For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid group and the C-N and C-O stretches within the piperidine (B6355638) ring would be identified and quantified.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 |

| C-H Stretch | Aliphatic/Methyl | ~2900-3000 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C-O Stretch | Ether & Acid | ~1100-1250 |

| C-N Stretch | Tertiary Amine | ~1050-1150 |

Note: This table is illustrative and represents typical frequency ranges for the given functional groups. Actual values would be determined by a specific DFT calculation.

The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital represents the region from which an electron is most likely to be donated. A higher HOMO energy indicates a greater propensity to act as an electron donor in a reaction.

LUMO : This orbital represents the region most likely to accept an electron. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized around the electron-rich oxygen and nitrogen atoms, while the LUMO might be centered on the electrophilic carbonyl carbon of the carboxylic acid.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. researchgate.netresearchgate.net An MEP map plots the electrostatic potential onto the electron density surface.

Red regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom. researchgate.net

Blue regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be anticipated around the acidic proton of the hydroxyl group and the hydrogens on the methyl group attached to the nitrogen. researchgate.net

Table 2: Hypothetical FMO Analysis for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 | High kinetic stability |

Note: These values are hypothetical and serve as an example of data generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For a flexible molecule like this compound, which contains a piperidine ring that can adopt different chair and boat conformations, MD simulations are invaluable. By simulating the molecule's movement over nanoseconds or even microseconds, one can map out the conformational landscape , identifying the most populated and energetically favorable shapes the molecule adopts in solution.

Computational Prediction of Spectroscopic Data

Computational methods can predict various types of spectroscopic data with a high degree of accuracy, which can aid in the interpretation of experimental results. researchgate.net

NMR Spectroscopy : Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nanobioletters.com These values can then be converted into chemical shifts (¹H and ¹³C) that can be directly compared to experimental NMR spectra, helping to assign specific peaks to the correct atoms within the molecule. mdpi.com

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information allows for the prediction of the absorption maxima (λ_max) in a UV-Vis spectrum, corresponding to electronic transitions between orbitals (e.g., n → π* transitions associated with the carbonyl group).

Theoretical Investigations of Reaction Transition States and Energy Barriers

Computational chemistry provides a powerful means to study chemical reactivity without stepping into a wet lab. For any proposed chemical reaction involving this compound, theoretical methods can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface, and its geometry provides crucial information about the mechanism of the reaction. By calculating the energy of the reactants, the transition state, and the products, the energy barrier (activation energy) for the reaction can be determined. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process. This type of analysis is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under different conditions.

Role of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid As a Synthetic Building Block and Intermediate

Utilization in the Construction of Novel Organic Scaffolds and Heterocyclic Systems

The principal application of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid as a synthetic building block is in the formation of specific heterocyclic systems. Its most well-documented use is as a key precursor in the synthesis of cevimeline (B1668456), a therapeutic agent used for treating dry mouth (xerostomia).

In this context, the compound serves as the foundational element for constructing the quinuclidine (B89598) ring, a bicyclic bridged heterocyclic scaffold. The synthesis involves an intramolecular cyclization reaction. The acetic acid portion of the molecule is first converted into a more reactive species, such as an ester, which can then undergo a Dieckmann-type condensation or a related cyclization reaction. This transformation utilizes the nitrogen of the piperidine (B6355638) ring and the activated acetic acid side chain to form the second ring, yielding the characteristic quinuclidine structure.

The reaction establishes the core framework of cevimeline, demonstrating the role of this compound in generating complex, three-dimensional heterocyclic architecture from a simpler, more linear precursor.

Table 1: Synthesis of Quinuclidine Scaffold from this compound Intermediate

| Reactant | Reagents/Conditions | Product | Synthetic Utility |

|---|

This table represents a generalized transformation common in the synthesis of cevimeline precursors. Specific reagents and conditions may vary based on the detailed synthetic route.

Beyond its role in cevimeline synthesis, the broader application of this compound for the construction of a wide array of other novel organic scaffolds and diverse heterocyclic systems is not extensively documented in publicly available scientific literature.

Participation in Cascade Reactions and Multicomponent Transformations

A review of current scientific and patent literature reveals no published studies detailing the participation of this compound in cascade reactions or multicomponent transformations. Such reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are a cornerstone of modern synthetic efficiency. However, the specific reactivity of this compound has not been reported in the context of these advanced synthetic methodologies.

Derivatization Strategies for Exploring Fundamental Structure-Reactivity Relationships in Organic Synthesis

There is a lack of published research focused on the derivatization of this compound for the explicit purpose of exploring fundamental structure-reactivity relationships in organic synthesis. While derivatives of the parent molecule are created during the synthesis of its ultimate target products (like cevimeline), systematic studies on how modifications to its structure (e.g., altering the N-methyl group, changing the position of the oxyacetic acid side chain) influence its reactivity in a fundamental, non-applied context are not available in the literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cevimeline |

| Methyl 2-((1-methylpiperidin-3-yl)oxy)acetate |

| Sodium ethoxide |

Emerging Trends and Future Research Opportunities in the Chemistry of Alkylpiperidine Ethers

Development of Novel Catalyst-Controlled Stereoselective Synthetic Routes

The precise control of stereochemistry is a paramount challenge in the synthesis of substituted piperidines like the precursor to 2-((1-Methylpiperidin-3-yl)oxy)acetic acid. The development of novel catalyst-controlled stereoselective routes is at the forefront of addressing this challenge, moving beyond classical resolutions which are inherently limited to a maximum of 50% yield. derpharmachemica.com

Recent advances have focused on the use of transition metal catalysts and organocatalysts to achieve high levels of enantioselectivity and diastereoselectivity. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. snnu.edu.cnacs.org This approach involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine (B6355638) ring with high enantiomeric excess. snnu.edu.cnacs.org The use of chiral ligands, such as (S)-Segphos, in conjunction with a rhodium catalyst has proven effective in controlling the stereochemical outcome. snnu.edu.cn

Gold-catalyzed cyclization reactions represent another promising avenue. For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which can be further functionalized. nih.gov This methodology is highly modular and allows for the construction of the piperidine ring with excellent diastereoselectivity. nih.gov

Iridium catalysts have also been utilized for the regio- and diastereoselective synthesis of C-substituted piperazines, a related class of N-heterocycles. nih.govacs.org These methods often operate under mild conditions and demonstrate high atom economy. nih.govacs.org The principles of these catalytic systems could potentially be adapted for the stereoselective synthesis of the 3-hydroxypiperidine (B146073) precursor required for this compound.

A summary of relevant catalyst systems for the synthesis of substituted piperidines is presented in Table 1.

Table 1: Examples of Catalyst Systems for Stereoselective Piperidine Synthesis

| Catalyst System | Substrate Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Rh(cod)(OH)]2 / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | Asymmetric Reductive Heck | 96% ee | snnu.edu.cn |

| Gold(I) catalyst / MsOH | N-homopropargyl amide | Cyclization/Reduction | Excellent diastereoselectivity | nih.gov |

| [IrCl(cod)(PPh3)] | Imines | [3+3] Cycloaddition | High regio- and diastereoselectivity | nih.govacs.org |

ee = enantiomeric excess

Future research in this area will likely focus on the discovery of new chiral ligands and catalyst systems that can provide even greater control over stereoselectivity for a broader range of substrates. The development of catalysts that can tolerate a wide variety of functional groups will be crucial for the efficient synthesis of complex molecules like this compound.

Application of Flow Chemistry for Continuous and Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. Its advantages over traditional batch processing include enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The application of flow chemistry to the synthesis of piperidine derivatives, including precursors to this compound, is a promising area of research.

Electrochemistry in flow microreactors offers a green and efficient method for cyclization reactions. For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully demonstrated for the synthesis of piperidine and pyrrolidine (B122466) derivatives in a flow microreactor. researchgate.net This method provides good yields and can be scaled up by continuous electrolysis. researchgate.net More specifically, a flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines has been reported, highlighting the potential for precise functionalization of the piperidine ring in a continuous manner. nih.govnih.gov

Furthermore, multi-step syntheses can be telescoped into a single continuous flow process, significantly reducing reaction times and purification steps. A practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been shown to produce enantioenriched α-substituted piperidines in minutes with high diastereoselectivities. organic-chemistry.org This approach is scalable and has been applied to the synthesis of drug precursors. organic-chemistry.org

The key parameters for a representative flow chemistry synthesis of a piperidine derivative are outlined in Table 2.

Table 2: Parameters for a Representative Flow Electrochemistry Synthesis of a Piperidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Reactor Type | Undivided microfluidic electrolysis cell | nih.govnih.gov |

| Electrode Material | Carbon-filled polymer | nih.gov |

| Reaction | Anodic methoxylation of N-formylpiperidine | nih.govnih.gov |

Future research will likely involve the development of integrated flow systems that combine multiple reaction steps, including catalysis, work-up, and purification, for the synthesis of complex piperidine ethers. The design of novel flow reactors and the integration of real-time reaction monitoring will be key to optimizing these processes.

Exploration of Bio-inspired or Biocatalytic Approaches to Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. The exploration of bio-inspired or biocatalytic approaches for the synthesis of chiral piperidines is a rapidly growing field.

A key step in the synthesis of this compound is the stereoselective formation of the 3-hydroxypiperidine intermediate. Ketoreductases (KREDs) have shown great promise for the asymmetric reduction of N-Boc-3-piperidone to the corresponding (S)-N-Boc-3-hydroxypiperidine, an important precursor for various pharmaceuticals. derpharmachemica.commdpi.com These enzymatic reductions can achieve high conversions and excellent optical purity (>99%). mdpi.com The co-expression of ketoreductases with glucose dehydrogenase for cofactor regeneration has been shown to improve the efficiency of this process. mdpi.com

More recently, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. nih.gov This strategy utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for several drugs. nih.gov

Furthermore, researchers are exploring the use of hydroxylase enzymes to introduce hydroxyl groups into the piperidine ring with high regioselectivity and stereoselectivity. chemistryviews.orgnews-medical.netmedhealthreview.com This biocatalytic C-H oxidation, followed by chemical modifications, provides a modular and efficient route to complex piperidine derivatives. chemistryviews.orgnews-medical.netmedhealthreview.com

Table 3 summarizes some of the biocatalytic approaches relevant to the synthesis of chiral hydroxypiperidines.

Table 3: Biocatalytic Approaches for the Synthesis of Chiral Hydroxypiperidines

| Biocatalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High conversion (>99%), high optical purity (>99%) | mdpi.com |

| Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | One-pot cascade, high stereoselectivity | nih.gov |

| Hydroxylase Enzymes | Carboxylated piperidines | Hydroxylated piperidines | Regio- and stereoselective C-H oxidation | chemistryviews.org |

The future of biocatalysis in this field lies in the discovery and engineering of novel enzymes with tailored substrate specificities and catalytic properties. The integration of biocatalytic steps into multi-step chemical syntheses will be crucial for developing more sustainable and efficient routes to complex molecules like this compound.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis Planning for Related Compounds

The application of AI in retrosynthesis is not just about predicting single steps but also about planning multi-step synthetic pathways. arxiv.org These systems can explore a vast chemical space to identify novel and efficient routes that might not be immediately obvious to a human chemist. The combination of AI planning with robotic platforms for automated synthesis represents a significant step towards the autonomous discovery and production of new molecules.

Table 4 outlines the key aspects of AI and ML in retrosynthesis planning.

Table 4: Key Aspects of AI and Machine Learning in Retrosynthesis

| Aspect | Description | Relevance to Piperidine Synthesis | Reference |

|---|---|---|---|

| Single-Step Prediction | AI models predict reactants for a given product based on learned chemical reactions. | Can suggest disconnections for the piperidine ring and ether linkage. | arxiv.orgmit.edu |

| Multi-Step Planning | Algorithms search for optimal synthetic routes from target to starting materials. | Can design entire synthetic pathways for this compound. | arxiv.org |

| Transfer Learning | Models trained on general reaction data are fine-tuned for specific reaction classes like heterocycle synthesis. | Improves prediction accuracy for less common piperidine formation reactions. | nih.gov |

The future of chemical synthesis will undoubtedly involve a synergistic relationship between human chemists and AI tools. AI can augment the creativity and intuition of chemists by providing data-driven insights and exploring a vast array of synthetic possibilities. For a molecule like this compound, AI could propose novel and efficient synthetic strategies, accelerating its availability for further research and development.

Q & A

Q. What are the recommended handling precautions for 2-((1-Methylpiperidin-3-yl)oxy)acetic acid in laboratory settings?

Methodological Answer:

- Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Store in a tightly sealed container in a cool, dry, ventilated area. Avoid exposure to moisture or incompatible reagents .

- Emergency Measures : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Stepwise Synthesis : A typical approach involves (i) alkylation of 1-methylpiperidin-3-ol with a chloroacetic acid derivative under basic conditions (e.g., NaH in THF), followed by (ii) acid-catalyzed cyclization or purification via column chromatography .

- Key Reagents : Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis. Monitor reaction progress using TLC (silica gel, UV visualization) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm structure via - and -NMR (e.g., δ ~3.5 ppm for piperidinyl protons, δ ~170 ppm for carboxylic acid carbon) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z corresponding to CHNO (theoretical: 173.2 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound in multi-step syntheses?

Methodological Answer:

- Parameter Screening : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial experiment can identify interactions between base strength, solvent, and reaction time .

- Case Study : Evidence from analogous piperidine derivatives suggests that replacing THF with DMF increases nucleophilicity of the hydroxyl group, improving alkylation efficiency by ~20% .

- Purification Optimization : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolates .

Q. What computational chemistry approaches are suitable for predicting the reactivity or interactions of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the piperidinyl oxygen. Analyze transition states for energy barriers .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to predict stability and aggregation behavior .

- Docking Studies : If targeting biological activity, use AutoDock Vina to assess binding affinity to hypothetical targets (e.g., enzymes with carboxylic acid-binding pockets) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Profiling : Compare HPLC chromatograms to identify side products (e.g., unreacted starting materials or hydrolysis byproducts) .

- Isotopic Labeling : Use -labeled acetic acid derivatives to trace oxygen incorporation during synthesis, resolving ambiguities in NMR assignments .

- Cross-Validation : Pair NMR with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm) to confirm functional group integrity .

- Case Study : A 2024 study on structurally similar piperidine derivatives resolved batch inconsistencies by adjusting reaction pH to 7–8, minimizing acid-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.